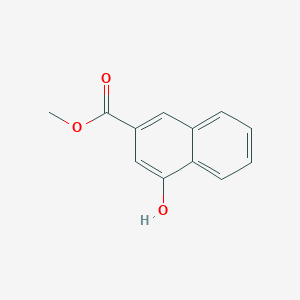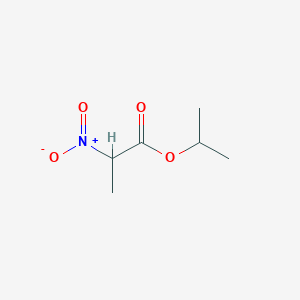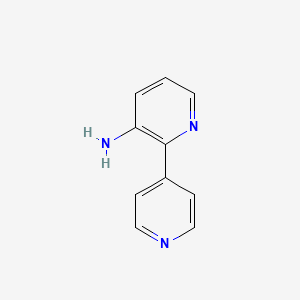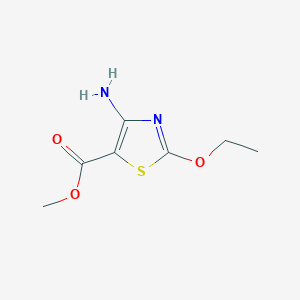![molecular formula C23H32O5 B1642218 [(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate](/img/structure/B1642218.png)
[(8S,9S,10R,13S,14S)-10,13-dimethyl-7-oxo-spiro[1,3-dioxolane-2,17-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate arrangement of multiple rings, including a dioxolane ring and a cyclopenta[a]phenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is often catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The cyclopenta[a]phenanthrene core can be synthesized through various organic reactions, including Diels-Alder reactions and Friedel-Crafts alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetalization processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
[(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate can be compared to other spiro compounds and cyclopenta[a]phenanthrene derivatives. Similar compounds include:
- Spiro[cyclopenta[a]phenanthrene-17,2’-[1,3]dioxolane]-3,6-dione
- Dimethylspiro[cyclopenta[a]phenanthrene-6,2’-oxirane]-3,17-dione
These compounds share structural similarities but differ in their functional groups and specific reactivity, highlighting the unique properties of [(3’S,8’R,9’S,10’R,13’S,14’S)-10’,13’-Dimethyl-7’-oxospiro[1,3-dioxolane-2,17’-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3’-yl] acetate.
Eigenschaften
Molekularformel |
C23H32O5 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[(3'S,8'R,9'S,10'R,13'S,14'S)-10',13'-dimethyl-7'-oxospiro[1,3-dioxolane-2,17'-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-16-4-7-21(2)15(12-16)13-19(25)20-17(21)5-8-22(3)18(20)6-9-23(22)26-10-11-27-23/h13,16-18,20H,4-12H2,1-3H3/t16-,17-,18-,20+,21-,22-/m0/s1 |
InChI-Schlüssel |
GHCLNFOHZRQQDJ-WTNOFXFJSA-N |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC45OCCO5)C)C |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC45OCCO5)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC45OCCO5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(4Z)-2-[4-(dimethylamino)-2-fluorophenyl]-4-(4-dimethylazaniumylidene-2-fluorocyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B1642171.png)



![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)
